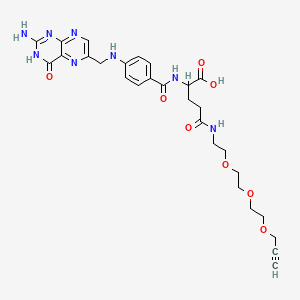
Folate-PEG3-Propargyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Folate-PEG3-Propargyl is a specialized chemical reagent that combines folic acid with polyethylene glycol (PEG) and a propargyl group. This compound is designed to take advantage of the folate receptor, a protein found on the surface of certain cells, including many cancer and inflammation-associated cells. The propargyl group allows for click chemistry reactions, making it a versatile tool in various scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Folate-PEG3-Propargyl typically involves the modification of commercially available heterobifunctional PEG. The process begins with PEG that has an α-hydroxyl group and an ω-carboxyl group. The carboxyl group is modified into a propargyl group, and the hydroxyl group is modified with folic acid .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for biomedical applications .
Analyse Chemischer Reaktionen
Types of Reactions
Folate-PEG3-Propargyl undergoes various types of chemical reactions, including:
Click Chemistry: The propargyl group reacts with azide-bearing compounds via copper-catalyzed azide-alkyne cycloaddition to form stable triazole linkages.
Substitution Reactions: The folate and PEG groups can participate in substitution reactions, allowing for the attachment of various functional groups.
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions to facilitate the formation of triazole linkages.
Azide-bearing Compounds: React with the propargyl group in click chemistry.
Major Products Formed
The major products formed from these reactions include stable triazole-linked conjugates, which are used in targeted drug delivery and imaging applications .
Wissenschaftliche Forschungsanwendungen
Folate-PEG3-Propargyl has a wide range of scientific research applications, including:
Targeted Drug Delivery: Utilized to deliver therapeutic agents directly to cancerous and inflammatory cells, enhancing treatment efficacy while reducing harm to healthy cells.
Advanced Imaging and Diagnostics: Used in developing imaging systems that precisely locate and track disease progression.
Receptor Quantification: Employed for quantifying folate receptors on cell surfaces, aiding in understanding cell metabolism, DNA synthesis, and protein production.
Biomedical Research: Used in the synthesis of nanoparticles for cancer treatment, improving the effectiveness of drugs like metformin against breast cancer cells.
Wirkmechanismus
Folate-PEG3-Propargyl exerts its effects by targeting the folate receptor, which has a high affinity for folic acid. This receptor-mediated endocytosis allows the compound to enter cells efficiently. The propargyl group enables click chemistry reactions, facilitating the attachment of various therapeutic agents or imaging probes. This targeted delivery mechanism enhances the specificity and efficacy of treatments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Folate-PEG-Azide: Similar to Folate-PEG3-Propargyl but contains an azide group instead of a propargyl group.
Folate-PEG-Amine: Contains an amine group, used for different types of conjugation reactions.
Folate-PEG-Hydrazide: Contains a hydrazide group, used in bioconjugation.
Uniqueness
This compound is unique due to its propargyl group, which allows for click chemistry reactions. This feature makes it highly versatile for various applications, including targeted drug delivery and advanced imaging .
Eigenschaften
Molekularformel |
C28H34N8O8 |
|---|---|
Molekulargewicht |
610.6 g/mol |
IUPAC-Name |
2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-oxo-5-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethylamino]pentanoic acid |
InChI |
InChI=1S/C28H34N8O8/c1-2-10-42-12-14-44-15-13-43-11-9-30-22(37)8-7-21(27(40)41)34-25(38)18-3-5-19(6-4-18)31-16-20-17-32-24-23(33-20)26(39)36-28(29)35-24/h1,3-6,17,21,31H,7-16H2,(H,30,37)(H,34,38)(H,40,41)(H3,29,32,35,36,39) |
InChI-Schlüssel |
BTQOUUGJBSCVDT-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOCCOCCOCCNC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


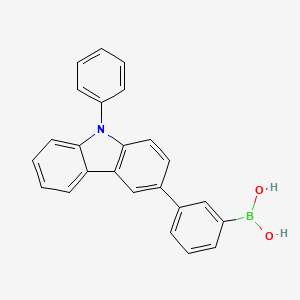
![5-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B15127454.png)
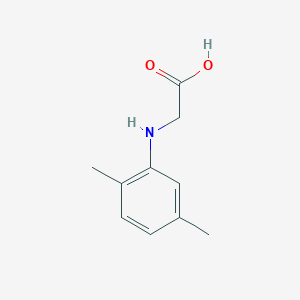
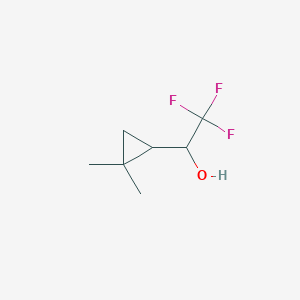
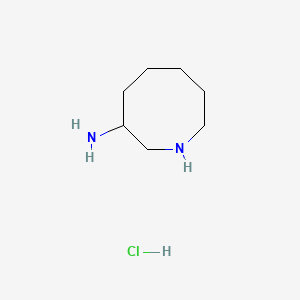
![rac-methyl (1R,6S)-2-azabicyclo[4.1.0]heptane-1-carboxylate hydrochloride](/img/structure/B15127487.png)
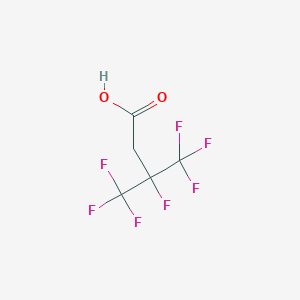
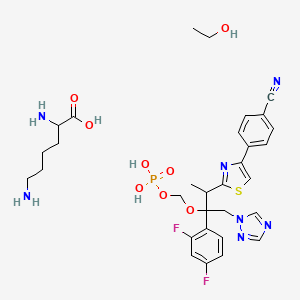
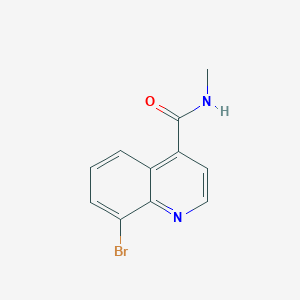
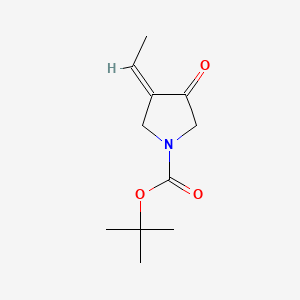
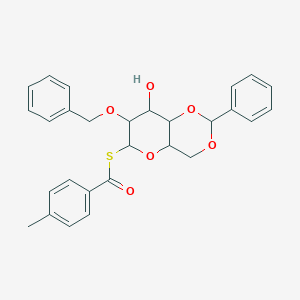
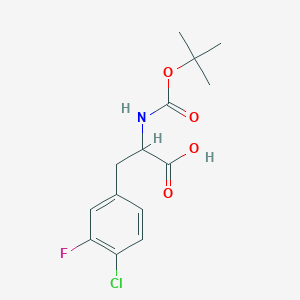
![1-[1-[(10,16-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)oxy]propan-2-yl]-3-phenylurea](/img/structure/B15127532.png)
![5-[(2,4-Diaminopyrimidin-5-yl)methyl]benzene-1,2,3-triol](/img/structure/B15127534.png)
